4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine
Description
This pyrimidine derivative features a 4-chlorophenylsulfanylmethyl group at position 4, a phenyl group at position 2, and a phenylsulfanyl group at position 5.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2S2/c24-18-11-13-20(14-12-18)27-16-19-15-22(28-21-9-5-2-6-10-21)26-23(25-19)17-7-3-1-4-8-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTMYEOMJCARBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)SC3=CC=CC=C3)CSC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-(4-chlorophenylthio)methylbenzene. This intermediate is then reacted with 2-phenyl-4,6-dichloropyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group under specific conditions.
Substitution: The chlorophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfanyl and pyrimidine groups. These interactions can modulate biological pathways, leading to various effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
*Molecular weight calculated based on formula; exact mass may vary.
Substituent-Driven Functional Differences
- Sulfur vs. This difference could influence solubility and crystal packing .
- Aromatic vs. Heteroaromatic Substituents : The pyridinyl group in introduces a nitrogen heterocycle, enabling coordination with transition metals or participation in π-π interactions, unlike the purely phenyl-substituted target compound.
Crystallographic and Hydrogen-Bonding Patterns
- The target compound’s sulfur atoms may participate in weaker C–H···S interactions compared to stronger O/N–H···S bonds seen in sulfonamide derivatives .
- Structural analyses of analogues (e.g., ) often employ SHELX and ORTEP-3 software for crystallographic refinement , suggesting similar methodologies could elucidate the target’s crystal structure.
Biological Activity
The compound 4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine , with CAS number 306980-41-6, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 395.95 g/mol. The compound features a pyrimidine core substituted with chlorophenyl and phenylsulfanyl groups, which may influence its biological properties.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Some studies suggest that derivatives of this compound could possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with protein synthesis.
- Anticancer Properties : The presence of multiple aromatic rings in its structure may contribute to anticancer activity by interacting with DNA or inhibiting specific enzymes involved in cancer cell proliferation.
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of certain enzymes such as kinases or phosphatases, which are critical in various signaling pathways associated with diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of kinase activity |
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects due to its structural characteristics .
- Cancer Research : In vitro studies have indicated that related pyrimidine derivatives can induce apoptosis in various cancer cell lines. For instance, a compound with a similar framework was found to activate caspase pathways leading to programmed cell death .
- Enzyme Inhibition Studies : Preliminary research has shown that compounds bearing the sulfanyl group can act as effective inhibitors for specific kinases involved in tumor progression, highlighting the potential for therapeutic applications in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
